molecular formula C17H23NO3 B10754205 Atropine CAS No. 16175-85-2

Atropine

Cat. No.: B10754205
CAS No.: 16175-85-2
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-PJPHBNEVSA-N
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Description

Atropine is a tropane alkaloid and anticholinergic medication that is used to treat various medical conditions. It is derived from plants of the nightshade family, such as belladonna (Atropa belladonna), Jimson weed, and mandrake. This compound was first isolated in 1833 and is known for its ability to inhibit the parasympathetic nervous system .

Chemical Reactions Analysis

Types of Reactions: Atropine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tropinone.

    Reduction: Reduction of this compound can yield tropine.

    Substitution: this compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for esterification reactions.

Major Products:

    Oxidation: Tropinone

    Reduction: Tropine

    Substitution: Various esters of tropine

Scientific Research Applications

Atropine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its broad range of effects on the parasympathetic nervous system and its ability to be used in various medical and industrial applications. Its versatility and effectiveness make it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
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DSSTOX Substance ID

DTXSID4020113, DTXSID601141720
Record name Atropine
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Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate
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Molecular Weight

289.4 g/mol
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Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C
Record name SID11533003
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Description Aqueous solubility in buffer at pH 7.4
Record name Atropine
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Record name ATROPINE
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Mechanism of Action

Atropine binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters. It acts as a reversible non-specific antagonist of muscarinic receptors, showing affinity for the M1, M2, M3, M4 and M5 receptor subtypes. Atropine antagonizes the effects of acetylcholine on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands and the central nervous system. Also, it acts in less innervated smooth muscle that responds to endogenous acetylcholine. The actions of atropine can be overcome by increasing the concentration of acetylcholine at receptor sites (for instance, the use of anticholinesterase agents that inhibit the hydrolysis of acetylcholine)., Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists., ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM., ...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum.
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Color/Form

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder

CAS No.

51-55-8, 16175-85-2, 101-31-5, 5908-99-6
Record name Atropine [USP:BAN]
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Melting Point

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/
Record name Atropine
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